2-(2-Bromoethoxy)-1,4-difluorobenzene
Description
2-(2-Bromoethoxy)-1,4-difluorobenzene (CAS: Not explicitly provided in evidence; molecular formula inferred as C₈H₆BrF₂O) is a halogenated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 1- and 4-positions and a bromoethoxy group (-OCH₂CH₂Br) at the 2-position. This compound is primarily utilized in organic synthesis as an electrophilic intermediate, particularly in cross-coupling reactions or nucleophilic substitutions due to the reactive bromine atom in its ethoxy chain . Its structural uniqueness lies in the combination of electron-withdrawing fluorine substituents and the bulky bromoethoxy group, which influence its reactivity and physical properties.
Properties
IUPAC Name |
2-(2-bromoethoxy)-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJSZOUNCJMONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,4-difluorobenzene can be achieved through the Williamson Ether Synthesis. This involves the reaction of 1,4-difluorobenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 2-bromoethanol attacks the electrophilic carbon of 1,4-difluorobenzene, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by various nucleophiles, leading to the formation of different ether derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.
Major Products
Nucleophilic Substitution: Various ether derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethoxy derivatives.
Scientific Research Applications
2-(2-Bromoethoxy)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)-1,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms on the benzene ring influence the compound’s electronic properties, making it more reactive towards certain reagents. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorobenzene Derivatives
highlights the behavior of 1,4-difluorobenzene , 1,3-difluorobenzene , and 1,2-difluorobenzene in asphaltene/fluoro-benzene systems. While these isomers share the same molecular formula (C₆H₄F₂), their substitution patterns critically affect their physicochemical properties:
| Property | 1,4-Difluorobenzene | 1,3-Difluorobenzene | 1,2-Difluorobenzene |
|---|---|---|---|
| Dipole Moment (Debye) | 1.6 | 2.3 | 2.9 |
| Boiling Point (°C) | 92 | 85 | 88 |
| Solubility in THF | High | Moderate | Low |
The para-substitution (1,4-difluorobenzene) reduces steric hindrance and dipole interactions compared to ortho (1,2) or meta (1,3) isomers, enhancing its stability in nonpolar solvents .
Bromo-Substituted Analogues
2-Bromo-1,4-dimethoxybenzene (CAS 25245-34-5):
This compound replaces fluorine atoms with methoxy (-OCH₃) groups and retains a bromine substituent. The methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorines in 2-(2-bromoethoxy)-1,4-difluorobenzene. This difference significantly alters reactivity: methoxy groups stabilize carbocation intermediates, whereas fluorines enhance electrophilicity at the benzene ring .2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene (CAS 471905-61-0):
This derivative introduces a sulfonyl-vinyl group, increasing molecular weight (C₁₄H₉ClF₂O₂S) and polarity. The sulfonyl group enhances hydrolytic stability but reduces electrophilicity compared to the bromoethoxy chain in the target compound .
Functional and Analytical Comparisons
Role in Analytical Chemistry
, and 7 identify 1,4-difluorobenzene as a surrogate/internal standard in gas chromatography (GC) for volatile organic compound (VOC) analysis due to its stability and predictable retention times.
Research Findings and Limitations
- Reactivity : The bromoethoxy group in this compound undergoes faster SN2 reactions compared to chlorinated analogues, but steric hindrance from the ethoxy chain may slow kinetics in bulky environments .
- Stability : Fluorine substituents enhance thermal stability, but bromine’s susceptibility to photodegradation limits long-term storage .
- Analytical Challenges : Internal standard inconsistencies (e.g., low IS area counts in GC) observed in halogenated surrogates like 1,4-difluorobenzene highlight the need for rigorous method validation .
Biological Activity
2-(2-Bromoethoxy)-1,4-difluorobenzene is a halogenated aromatic compound with potential biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H7BrF2O
- CAS Number : 426842-98-0
- Molecular Weight : 235.04 g/mol
The compound features a difluorobenzene ring substituted with a bromoethoxy group, which may influence its interaction with biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The mechanism of action for this compound involves its ability to disrupt microbial cell membranes and inhibit key enzymatic processes. Studies indicate that the presence of halogen atoms enhances lipophilicity, allowing better penetration into microbial cells. This leads to:
- Disruption of cell membrane integrity
- Inhibition of nucleic acid synthesis
- Interference with metabolic pathways
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The study utilized a standard broth microdilution method to determine MIC values against clinical isolates of Staphylococcus aureus and Candida albicans. The findings revealed that:
- The compound showed a dose-dependent response.
- Synergistic effects were observed when combined with conventional antibiotics such as penicillin.
This suggests potential for combination therapies in treating resistant infections.
Toxicological Assessment
In another study focusing on the safety profile of this compound, researchers conducted acute toxicity tests in murine models. The results indicated:
- No significant adverse effects at doses up to 200 mg/kg.
- Histopathological examinations showed no major organ damage.
These findings support the compound's safety for further pharmacological exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
